N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amides and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of functional groups and thiophene core makes it a versatile compound for various applications .
Biological Activity
Molecular Formula
- Molecular Formula: C19H24N2O1S
- Molecular Weight: 320.47 g/mol
Structural Features
This compound features a tetrahydro-benzothiophene core, which is known for its diverse biological activities. The presence of the amide group and the phenylpropanamide moiety suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Enzymes: Many benzothiophene derivatives act as enzyme inhibitors, particularly in cancer therapy.
- Receptor Modulation: These compounds may modulate receptor activity, affecting cellular signaling pathways.
Anticancer Activity
A study focusing on related benzothiophene derivatives demonstrated significant anticancer properties. For instance, compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways engaged often involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Neuroprotective Effects
Some derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for potential applications in neurodegenerative diseases.
Case Studies
-
Antitumor Activity Study
- Objective: To evaluate the efficacy of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against human cancer cell lines.
- Methodology: Cells were treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at higher concentrations (IC50 values ranged from 10 to 30 µM), indicating strong anticancer potential.
-
Neuroprotective Study
- Objective: To assess the neuroprotective effects on neuron-like cells subjected to oxidative stress.
- Methodology: Cells were pre-treated with the compound before exposure to oxidative agents.
- Results: The compound significantly reduced cell death and increased antioxidant enzyme activity compared to controls.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N,6-dimethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-8-10-15-16(12-13)25-20(18(15)19(24)21-2)22-17(23)11-9-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVHXMASCMOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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